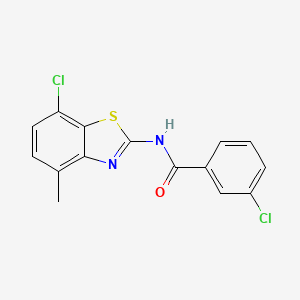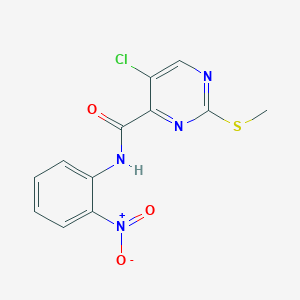
5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(methylsulfanyl)-N-(2-nitrophenyl)pyrimidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicine. This compound is commonly referred to as CMNCP and has been studied extensively for its various properties.
Wirkmechanismus
The mechanism of action of CMNCP is not fully understood. However, it has been suggested that it may act by inhibiting the growth of cancer cells through the induction of apoptosis. CMNCP may also act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
CMNCP has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis. CMNCP has also been shown to inhibit the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation. Additionally, CMNCP has been shown to have antibacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CMNCP is its potential as an anti-tumor agent. It has been shown to exhibit significant anti-tumor activity against various cancer cell lines. Additionally, CMNCP has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of CMNCP is its relatively complex synthesis process, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of CMNCP. One potential direction is the development of more efficient synthesis methods to make CMNCP more readily available for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of CMNCP and its potential applications in the field of medicine. Finally, more research is needed to determine the safety and efficacy of CMNCP as a potential therapeutic agent.
Synthesemethoden
The synthesis of CMNCP involves a multi-step process that requires the use of various reagents and catalysts. The initial step involves the reaction of 2-nitroaniline with thionyl chloride to form 2-chloro-nitrobenzene. This intermediate is then reacted with 2-aminothiophenol to form 2-(methylsulfanyl)-nitrobenzene. The final step involves the reaction of 2-(methylsulfanyl)-nitrobenzene with 5-chloro-4-carboxypyrimidine in the presence of a catalyst to form CMNCP.
Wissenschaftliche Forschungsanwendungen
CMNCP has been studied extensively for its potential applications in the field of medicine. It has been found to exhibit significant anti-tumor activity against various cancer cell lines. CMNCP has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, CMNCP has been studied for its potential use as an antibacterial agent.
Eigenschaften
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(2-nitrophenyl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O3S/c1-21-12-14-6-7(13)10(16-12)11(18)15-8-4-2-3-5-9(8)17(19)20/h2-6H,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOBDRRKFTVODN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202023 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-ethenylbenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2373746.png)
![N-({1-[(2E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl}methyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2373747.png)
![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2373748.png)
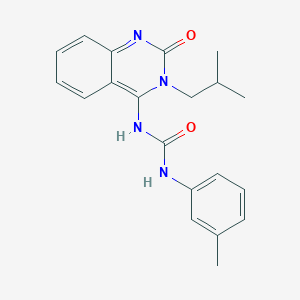
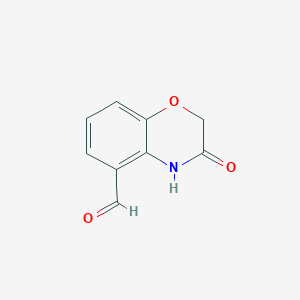
![7-heptyl-3-methyl-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2373752.png)
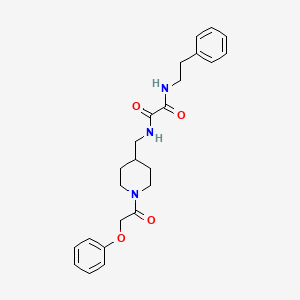
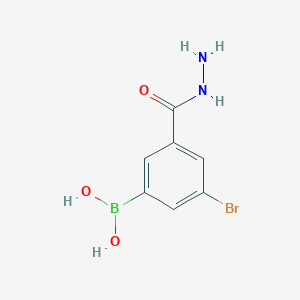



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-prop-2-ynylpiperidine-2-carboxylic acid](/img/structure/B2373765.png)

